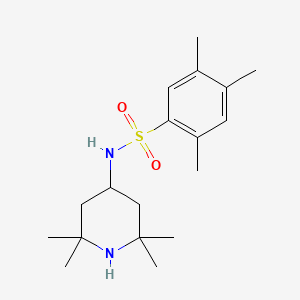

2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Description

2,4,5-Trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,4,5-trimethyl-substituted benzene ring linked via a sulfonamide group to a 2,2,6,6-tetramethylpiperidin-4-yl moiety.

Properties

IUPAC Name |

2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2S/c1-12-8-14(3)16(9-13(12)2)23(21,22)19-15-10-17(4,5)20-18(6,7)11-15/h8-9,15,19-20H,10-11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXHLYSBUBETEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321366 | |

| Record name | 2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

691381-06-3 | |

| Record name | 2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4,5-Trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (TMTP) is a compound belonging to the class of piperidine derivatives. Its structure is characterized by a benzenesulfonamide moiety and a piperidine ring with multiple methyl substitutions. This compound has garnered interest in various fields due to its potential biological activities.

Chemical Structure

The chemical formula for TMTP is . The structural representation highlights the presence of the sulfonamide group attached to a trimethyl-substituted benzene ring and a tetramethylpiperidine moiety.

1. Antioxidant Properties

TMTP has been shown to exhibit antioxidant activity similar to that of α-tocopherol (vitamin E), which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage in various pathological conditions associated with oxidative stress.

2. Anti-inflammatory Activity

Preliminary studies suggest that TMTP may possess anti-inflammatory properties. In vitro assays have indicated its potential to inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models .

3. Cytotoxic Effects

Research indicates that TMTP may have cytotoxic effects against certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation as an anticancer agent .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of TMTP on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 15 µM for MDA-MB-231 cells, suggesting significant cytotoxicity at relatively low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

Case Study: Inhibition of Inflammatory Markers

In another study focusing on anti-inflammatory activity, TMTP was tested for its ability to inhibit the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. The compound showed a reduction in these markers by approximately 40% at a concentration of 10 µM.

| Cytokine | Control Level (pg/mL) | TMTP Level (pg/mL) |

|---|---|---|

| TNF-alpha | 100 | 60 |

| IL-6 | 80 | 48 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Key Compounds for Comparison:

4-Amino-N-(5,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide Features a pyrimidinyl group with methoxy substituents. This likely increases solubility in polar solvents .

The absence of a bulky amine substituent (e.g., tetramethylpiperidine) may improve solubility but reduce steric hindrance .

Physicochemical and Functional Properties

Research Findings and Implications

- Steric Hindrance: The tetramethylpiperidine group in the target compound and bis-TMP naphthalimide significantly impacts molecular packing. In bis-TMP naphthalimide, this results in disordered crystal structures and layered arrangements stabilized by hydrogen bonds rather than π-interactions .

- Biological Relevance: Sulfonamides with heterocyclic amines (e.g., pyrimidinyl derivatives) often exhibit antimicrobial or enzyme-inhibitory activity. The target compound’s TMP group may confer unique pharmacokinetic properties, such as prolonged half-life due to reduced metabolic degradation.

- Synthetic Challenges: Bulky substituents like TMP may complicate purification or require specialized conditions (e.g., high-boiling solvents like DMF, as used in bis-TMP naphthalimide synthesis) .

Q & A

Basic: What are the critical synthesis steps for preparing 2,4,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Core Functionalization : React 2,2,6,6-tetramethylpiperidin-4-amine with a sulfonating agent (e.g., benzenesulfonyl chloride derivatives) under basic conditions (e.g., pyridine or DMF) to form the sulfonamide bond .

Steric Optimization : Use ethanol or DMF as solvents to mitigate steric hindrance from the tetramethylpiperidine group, ensuring efficient nucleophilic substitution .

Catalytic Hydrogenation : For intermediates requiring reduction (e.g., nitro or ketone groups), employ Cu–Cr/γ-Al₂O₃ catalysts under hydrogen flow, achieving yields >90% .

Advanced: How do steric effects of the tetramethylpiperidine moiety influence molecular packing and crystallographic disorder?

Methodological Answer:

The bulky 2,2,6,6-tetramethylpiperidine group disrupts π-stacking due to steric clashes, forcing molecules into layered structures stabilized by N–H⋯O hydrogen bonds (donor-acceptor distance: ~3.01 Å) . Crystallographic disorder arises from rotational flexibility of the piperidine ring, resolvable via:

- Multi-Component Refinement : Assign partial occupancies to disordered atoms using software like SHELXL .

- Temperature-Dependent XRD : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the sulfonamide’s hydrogen-bonding network and confirm bond lengths (e.g., C–N: 1.542 Å, C–O: 1.221 Å) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to identify methyl group splitting patterns (δ ~1.2–1.4 ppm for tetramethylpiperidine) and sulfonamide proton shifts (δ ~7.5–8.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ~391.57 m/z) and fragmentation patterns .

Advanced: How can computational modeling predict supramolecular interactions and fluorescence properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate resonance structures to explain bond-length variations (e.g., shortened N2–C5 vs. elongated C1–O1 bonds) .

- Molecular Dynamics (MD) : Simulate hydrogen-bonded layers and π-interactions to correlate with experimental XRD data .

- Fluorescence Prediction : Use TD-DFT to model Stokes shifts and excited-state transitions, leveraging the naphthalimide core’s quantum yield (~0.8) as a reference .

Advanced: What strategies address contradictions in crystallographic data for sterically hindered sulfonamides?

Methodological Answer:

- Disorder Analysis : Compare atomic displacement parameters (ADPs) for overlapping atoms; refine anisotropic displacement models for non-hydrogen atoms .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bond vs. van der Waals contributions) to validate packing motifs .

- Synchrotron Radiation : Use high-resolution data (λ < 1 Å) to resolve ambiguities in electron density maps .

Basic: How does the compound’s fluorescence compare to analogous naphthalimide derivatives?

Methodological Answer:

The tetramethylpiperidine group enhances fluorescence stability via:

- Anti-Quenching Effects : Steric shielding of the fluorophore reduces collisional quenching .

- Large Stokes Shift : Measure emission spectra (e.g., λ_em = 450–500 nm) to confirm reduced self-absorption .

- Comparative Studies : Benchmark against unsubstituted naphthalimides using quantum yield measurements (e.g., Φ = 0.65 vs. 0.45) .

Advanced: What catalytic systems optimize the hydrogenation of intermediates in the synthesis pathway?

Methodological Answer:

- Cu–Cr/γ-Al₂O₃ Catalysts : Characterize via XPS and TPR to confirm Cu⁰ as the active site; achieve >90% conversion at 120°C and 2 MPa H₂ .

- Leaching Tests : Monitor metal content post-reaction via ICP-MS to ensure catalyst stability .

- Kinetic Modeling : Fit time-yield data to pseudo-first-order kinetics (k ≈ 0.15 min⁻¹) to optimize batch vs. continuous flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.